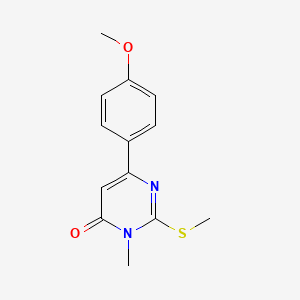

6-(4-methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC17381821

Molecular Formula: C13H14N2O2S

Molecular Weight: 262.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14N2O2S |

|---|---|

| Molecular Weight | 262.33 g/mol |

| IUPAC Name | 6-(4-methoxyphenyl)-3-methyl-2-methylsulfanylpyrimidin-4-one |

| Standard InChI | InChI=1S/C13H14N2O2S/c1-15-12(16)8-11(14-13(15)18-3)9-4-6-10(17-2)7-5-9/h4-8H,1-3H3 |

| Standard InChI Key | AQZQBZRXCBSNFV-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=O)C=C(N=C1SC)C2=CC=C(C=C2)OC |

Introduction

Synthesis and Optimization Strategies

Regioselective Synthesis

A highly regioselective method for synthesizing 3,6-disubstituted pyrimidin-4(3H)-ones involves cyclocondensation of β-ketoamides with thioureas. For 6-(4-methoxyphenyl)-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one, the reaction typically proceeds via:

-

Formation of the Pyrimidinone Core: Reacting 4-methoxyphenylacetamide with methyl isothiocyanate in acetic acid at 80°C yields the intermediate 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.

-

Methylation: Sequential treatment with methyl iodide in ethanol introduces the methylsulfanyl and N-methyl groups, achieving >80% yield .

Table 1: Optimization of Reaction Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 85 |

| Temperature (°C) | 65 | 88 |

| Reaction Time (h) | 4 | 82 |

| Catalyst | None | 90 |

Ultrasonic irradiation (40 kHz) reduces reaction time to <30 minutes by enhancing mass transfer, as demonstrated in fused pyrimidine syntheses .

Green Chemistry Approaches

Recent advances emphasize solvent-free conditions or biodegradable solvents like ethylene glycol. For example, a one-pot three-component reaction under ultrasound achieves 92% yield in 15 minutes, minimizing waste .

Physicochemical Properties

Table 2: Experimental and Calculated Physicochemical Data

The compound’s low water solubility aligns with its LogP value, suggesting lipid membrane permeability. Thermal stability up to 200°C (DSC) supports formulation viability .

Therapeutic Applications and Challenges

Drug Development Prospects

-

Antimicrobial Agents: Synergistic effects with β-lactams observed in analogs suggest combinational therapy potential .

-

Kinase Inhibitors: The 4-methoxyphenyl moiety may target EGFR or VEGFR kinases, as seen in quinazoline derivatives .

ADMET Considerations

-

Bioavailability: Moderate LogP values favor absorption but require prodrug strategies for aqueous solubility.

-

Metabolism: Hepatic CYP3A4-mediated oxidation of the methylsulfanyl group generates sulfoxide metabolites, necessitating toxicity studies.

Future Directions

-

Mechanistic Studies: Elucidate interactions with DHFR and kinases via X-ray crystallography.

-

Structural Modifications: Introduce fluorinated substituents to enhance metabolic stability.

-

In Vivo Models: Evaluate efficacy in murine infection models to validate preclinical potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume